molecular formula C21H26FN5O B5128636 2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine

2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine

Cat. No.: B5128636
M. Wt: 383.5 g/mol
InChI Key: SVXMSONEOOIAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine is a pyrimidine-based compound featuring a 3-fluorobenzoyl-substituted piperazine moiety at position 2 and a piperidinyl group at position 6 of the pyrimidine core. Pyrimidine derivatives are well-documented for their diverse pharmacological activities, including kinase inhibition, receptor antagonism, and anti-inflammatory effects . The 3-fluorobenzoyl group likely enhances binding affinity through hydrophobic interactions and fluorine’s electronegativity, while the piperidinyl and piperazine substituents contribute to solubility and target selectivity .

Properties

IUPAC Name

(3-fluorophenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN5O/c1-16-14-19(25-8-3-2-4-9-25)24-21(23-16)27-12-10-26(11-13-27)20(28)17-6-5-7-18(22)15-17/h5-7,14-15H,2-4,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXMSONEOOIAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 3-fluorobenzoyl chloride with piperazine to form 4-(3-fluorobenzoyl)piperazine.

    Pyrimidine Ring Formation: The next step involves the cyclization of the intermediate with appropriate reagents to form the pyrimidine ring.

    Substitution Reactions: The final step includes the substitution of the piperidine ring at the 6-position of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine rings.

    Reduction: Reduction reactions can occur at the fluorobenzoyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield de-fluorinated products.

Scientific Research Applications

2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical inhibitor in various pathways.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders such as Alzheimer’s disease.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Modified Piperazine Substituents
Compound Name Piperazine Substituent Pyrimidine Substituents Key Differences & Implications Reference
Target Compound 3-Fluorobenzoyl 4-methyl, 6-(piperidin-1-yl) Fluorine enhances binding via hydrophobic/electronic effects
2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine 2-Bromobenzoyl Same as target compound Bromine’s larger atomic size may reduce receptor selectivity compared to fluorine
BF43814 (2-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine) Diethoxybenzenesulfonyl 4-methyl, 6-(4-methylpiperazinyl) Sulfonyl group increases polarity, potentially improving solubility but reducing CNS penetration

Key Findings :

  • Halogen position on benzoyl (e.g., 3-fluoro vs. 2-bromo) significantly impacts receptor binding. Fluorine’s electronegativity and small size favor tighter interactions compared to bulkier halogens .
  • Sulfonyl groups (e.g., in BF43814) enhance aqueous solubility but may limit blood-brain barrier permeability, reducing utility in CNS targets .
Pyrimidine Core Modifications
Compound Name Core Structure Piperazine Substituent Biological Activity Reference
GDC-0941 (Thieno[3,2-d]pyrimidine) Thienopyrimidine Methanesulfonyl Potent PI3K inhibitor (IC50 ~ 3 nM); clinical use in cancer
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine None (amine at position 2) Simplified analog; used in crystallography studies

Key Findings :

  • Thienopyrimidine cores (e.g., GDC-0941) exhibit higher kinase inhibition potency than simple pyrimidines, likely due to improved planar stacking with ATP-binding pockets .
  • The absence of a piperazine substituent (as in 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine) reduces complexity but limits target engagement versatility .
Piperazine/Piperidine Hybrid Analogues
Compound Name Piperazine Substituent Additional Features Pharmacological Profile Reference
S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]) Benzodioxin Indan core Selective dopamine D4 antagonist (Ki = 2.4 nM)
L 745,870 (3-(4-[4-Chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3b]pyridine) 4-Chlorophenyl Pyrrolopyridine core D4 antagonist (Ki = 2.5 nM); weak in vivo activity

Key Findings :

  • Piperazine-linked aromatic groups (e.g., benzodioxin in S 18126) improve receptor selectivity but may introduce metabolic instability .
  • Hybrid structures (e.g., indan or pyrrolopyridine cores) demonstrate that scaffold rigidity enhances binding specificity but complicates synthesis .
Physicochemical and Pharmacokinetic Comparisons
Compound Name logP (Predicted) Molecular Weight Solubility Bioavailability Reference
Target Compound ~3.5 423.47 g/mol Moderate (benzoyl group) Likely oral
GDC-0941 ~2.8 494.19 g/mol High (sulfonyl group) Orally bioavailable
BF43814 ~2.1 504.64 g/mol High (sulfonyl, diethoxy) Limited CNS penetration

Key Findings :

  • The target compound’s moderate logP (~3.5) balances membrane permeability and solubility, whereas sulfonyl-containing analogs (e.g., BF43814) prioritize solubility at the expense of CNS access .
  • GDC-0941’s lower logP (~2.8) and sulfonyl group enhance solubility, supporting its use in systemic oncology targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.